9-(Biphenyl-4-yl)-2-chloro-9H-carbazole is a specialized organic compound notable for its applications in organic electronics and material science. This compound belongs to the carbazole family, which is characterized by a fused ring structure that includes nitrogen. The molecular formula of 9-(Biphenyl-4-yl)-2-chloro-9H-carbazole is , and it has a molecular weight of approximately 372.84 g/mol. This compound is classified as an aromatic amine due to the presence of the carbazole moiety and is often utilized in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
The synthesis of 9-(Biphenyl-4-yl)-2-chloro-9H-carbazole can be achieved through several methods, primarily involving palladium-catalyzed cross-coupling reactions. One effective method involves the reaction of a chlorinated carbazole derivative with biphenyl in the presence of a palladium catalyst and phosphine ligands.
The molecular structure of 9-(Biphenyl-4-yl)-2-chloro-9H-carbazole features a central carbazole ring with a biphenyl group attached at the 9-position and a chlorine substituent at the 2-position.
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53
LKXFMLDAUIXMGY-UHFFFAOYSA-N
The compound exhibits a complex three-dimensional structure due to the presence of multiple aromatic rings, which contributes to its electronic properties .
9-(Biphenyl-4-yl)-2-chloro-9H-carbazole can participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.
The mechanism of action for 9-(Biphenyl-4-yl)-2-chloro-9H-carbazole primarily pertains to its role in electronic applications, particularly in organic light-emitting diodes (OLEDs).
The compound is classified under GHS hazard class as an irritant, necessitating careful handling during experimentation .
9-(Biphenyl-4-yl)-2-chloro-9H-carbazole finds significant applications in various scientific fields:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1